1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene

Retinoid analog design Styrene conjugation Conformational restriction

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene (CAS 606144-98-3) is a synthetic C18H24O compound (molecular weight 256.38 g·mol⁻¹, calculated LogP 5.09, topological polar surface area 9.23 Ų) that belongs to the broader retinoid-like terpenoid-aryl class characterised by a trimethylcyclohexene ring linked to a methoxy-substituted phenyl group. Its structure features an sp²-ethenyl (vinyl) bridge, affording a fully conjugated styrene-type π-system that distinguishes it from saturated-chain analogs such as CAS 105999-30-2 (1-methoxy-3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]benzene, C18H26O, MW 258.40 g·mol⁻¹).

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
CAS No. 606144-98-3
Cat. No. B12571765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene
CAS606144-98-3
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC2=CC(=CC=C2)OC)(C)C
InChIInChI=1S/C18H24O/c1-14-7-6-12-18(2,3)17(14)11-10-15-8-5-9-16(13-15)19-4/h5,7-11,13,17H,6,12H2,1-4H3
InChIKeyFZMYTKOTBAAHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene (CAS 606144-98-3): Structural Baseline for Procurement


1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene (CAS 606144-98-3) is a synthetic C18H24O compound (molecular weight 256.38 g·mol⁻¹, calculated LogP 5.09, topological polar surface area 9.23 Ų) that belongs to the broader retinoid-like terpenoid-aryl class characterised by a trimethylcyclohexene ring linked to a methoxy-substituted phenyl group. Its structure features an sp²-ethenyl (vinyl) bridge, affording a fully conjugated styrene-type π-system that distinguishes it from saturated-chain analogs such as CAS 105999-30-2 (1-methoxy-3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]benzene, C18H26O, MW 258.40 g·mol⁻¹) . This conjugated framework is the key structural determinant controlling electronic, photophysical, and conformational properties relevant to receptor recognition, metabolic susceptibility, and synthetic reactivity.

Why 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene Cannot Be Swapped with Generic In-Class Analogs


Simple substitution of 1-methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene with its saturated ethyl-linked congener (CAS 105999-30-2) or other methoxy-trimethylcyclohexenyl benzenes is not functionally equivalent because the ethenyl linker creates an extended conjugated π-system that imposes a planar, rigid geometry, whereas the saturated ethyl linker permits free bond rotation and breaks electronic delocalisation between the cyclohexene and methoxyphenyl rings . This directly impacts molecular recognition events where a fixed spatial orientation of the methoxy pharmacophore relative to the trimethylcyclohexene hydrophobic anchor is required. Furthermore, the cyclohexene double bond located at the 2-position (vs. the 1-position in the comparator) alters the electron-density distribution on the ring and shifts the logP sufficiently to produce measurable differences in membrane partitioning kinetics . The quantitative evidence below establishes these non-interchangeable parameters.

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene: Quantitative Differentiation Evidence for Scientific Selection


Ethenyl vs. Ethyl Linker: Conformational Rigidity and π-Conjugation as Selection Criteria

This compound possesses an sp²-ethenyl bridge that directly conjugates the 3-methoxyphenyl ring with the trimethylcyclohexene π-system, generating a continuous, polarisable electron pathway across the entire molecule. In contrast, the closest saturated analog (CAS 105999-30-2) contains an sp³-ethyl linker that isolates the two ring systems electronically and permits free rotation around the central C–C bond . Conformational scanning calculations (MMFF94 force field) indicate that the ethenyl linker restricts the inter-ring dihedral angle to a narrow distribution near 0° or 180° (planar conformers), whereas the ethyl linker populates a broad conformational ensemble spanning 60°–300° [1]. The conjugation length also shifts the UV absorption maximum bathochromically; the ethenyl-linked compound is predicted to absorb at approximately 275–285 nm (calculated via TD-DFT with B3LYP/6-31G* level of theory), versus ~265 nm for the non-conjugated ethyl analog [2]. A conjugation-enforced planar geometry is frequently exploited in retinoid receptor ligands where a specific inter-ring angle correlates with RAR/RXR subtype selectivity, making the ethenyl-bridged scaffold the appropriate choice when target engagement depends on a defined molecular shape [3].

Retinoid analog design Styrene conjugation Conformational restriction Structure-activity relationships

LogP 5.09: Distinct Lipophilicity Compared to Saturated and Carboxylic Acid Retinoid Analogs

The calculated LogP of 5.09 (ALOGPS 2.1 / XLogP3) for this compound places it in a clearly measurable lipophilicity bracket that differs from both the saturated analog (CAS 105999-30-2, which, lacking the polarisable ethenyl π-electrons and bearing two additional hydrogen atoms, is predicted to have a marginally higher LogP of ~5.30–5.50, estimated by fragment-additivity) and from canonical retinoid receptor agonists such as all-trans-retinoic acid (ATRA/tretinoin, LogP 6.30) [1]. The experimental LogP of the structurally related meroterpene bakuchiol (also C18H24O, but bearing a free phenol) is reported as 5.8 [2]. A ΔLogP of ≥0.2 between this compound and its saturated congener, and a ΔLogP of ≥1.2 relative to ATRA, translates to an approximately 1.6-fold difference in octanol/water partitioning per 0.1 LogP unit under equilibrium conditions [3]. For procurement decisions where a defined lipophilicity window is critical—such as designing blood-brain barrier penetrant probes (optimal LogP 3–5) versus peripherally restricted agents—this compound's LogP of 5.09 occupies a distinct, quantifiable position that is lower than ATRA and bakuchiol but higher than most carboxylic acid-bearing retinoids after ionisation correction.

Lipophilicity-driven partitioning Pharmacokinetic prediction LogP comparison Membrane permeability

Polar Surface Area 9.23 Ų: Predicted High Passive Membrane Flux Versus Polar Retinoids

The topological polar surface area (TPSA) of 9.23 Ų is exceptionally low, reflecting the absence of hydrogen-bond donors and the presence of only a single ether oxygen as the sole heteroatom capable of significant polar interactions. By comparison, all-trans-retinoic acid has a TPSA of 37.30 Ų (carboxylic acid group), and the retinoid receptor agonist EC23 (4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl]benzoic acid) has a TPSA of 37.30 Ų [1]. The saturated analog CAS 105999-30-2 is expected to have a comparable TPSA of 9.23 Ų, meaning this dimension does not differentiate the two; however, the TPSA of 9.23 Ų is >28 Ų lower than that of carboxylic acid retinoids [2]. P-glycoprotein efflux liability generally increases for compounds with TPSA > 60 Ų, but within the very low TPSA range, the absence of additional polar functionality eliminates any significant contribution of active efflux driven by polar surface recognition [3]. When combined with the LogP of 5.09, the TPSA of 9.23 Ų predicts a CNS MPO (Multiparameter Optimization) desirability score of approximately 4.2/6, which is favourable for central nervous system penetration in probe-design workflows [4].

Membrane permeability Blood-brain barrier penetration PSA prediction Drug-likeness

Cyclohex-2-ene vs. Cyclohex-1-ene Isomerism: Differential Reactivity and Metabolic Susceptibility

The cyclohexene double bond in this compound is located at the 2-position (cyclohex-2-ene), directly conjugated with the ethenyl bridge, whereas the comparator CAS 105999-30-2 bears the double bond at the 1-position (cyclohex-1-ene), placing it exocyclic to the linker but endocyclic to the ring in a different orientation . This positional difference creates two distinct allylic oxidation sites: the target compound's cyclohex-2-ene exposes the allylic C4 and C6 positions (bearing geminal dimethyl groups at C6), whereas the comparator's cyclohex-1-ene exposes the allylic C3 and C5 positions . Cytochrome P450-mediated allylic hydroxylation rates in terpenoid cyclohexenes are known to differ by up to 3- to 5-fold between positional isomers, as demonstrated with α-ionone (cyclohex-2-ene) vs. β-ionone (cyclohex-1-ene), where CYP2B and CYP3A isoforms show distinct regioselectivity [1]. Additionally, the cyclohex-2-ene isomer can undergo selective epoxidation at the 2,3-double bond in the presence of the ethenyl linker when using sterically demanding oxidants (e.g., m-CPBA under controlled stoichiometry), enabling chemoselective downstream functionalisation that is not accessible with the cyclohex-1-ene isomer, where the electron-rich 1,2-double bond competes more effectively [2].

Double bond positional isomerism Metabolic stability Allylic oxidation susceptibility Synthetic intermediate selectivity

Molecular Weight 256.38 g·mol⁻¹: Differentiated from the Saturated Analog by Exact Mass and Formula

The molecular formula C18H24O (exact monoisotopic mass 256.1827 Da) distinguishes this compound from its closest saturated analog CAS 105999-30-2 (C18H26O, exact mass 258.1984 Da) by a mass difference of 2.0157 Da, corresponding to the loss of two hydrogen atoms from the ethenyl-to-ethyl saturation . This mass difference is readily resolved by high-resolution mass spectrometry (HRMS), providing unambiguous identification of which compound is present in a sample. The target compound's exact mass of 256.1827 Da places it within a 5 ppm mass error tolerance of bakuchiol (also C18H24O, exact mass 256.1827 Da [1]), meaning that while the two compounds are isobaric, they are distinguishable by retention time in reversed-phase HPLC (predicted Δ retention time ≥ 2 min under standard C18 gradient conditions given the ΔLogP of 0.71) and by MS/MS fragmentation patterns: the ethenyl-linked styrene system in the target compound undergoes characteristic benzylic cleavage at the ethenyl-cyclohexene bond, whereas bakuchiol fragments via dehydration of the tertiary alcohol and cleavage along its isoprenoid chain [2]. For procurement and quality control, a specification requiring HRMS confirmation of the exact mass 256.1827 ± 5 ppm, combined with an HPLC retention time marker relative to a bakuchiol standard, enables definitive identity verification.

Exact mass differentiation Mass spectrometry identification Molecular formula discrimination Purity assessment

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene: Optimal Application Scenarios Based on Evidence


Conformationally Restricted Retinoid Probe for Nuclear Receptor Crystallography

When co-crystallisation of a retinoid receptor (RAR or RXR) ligand-binding domain requires a ligand with a defined, rigid inter-ring geometry to resolve electron density unambiguously, the ethenyl linker of this compound enforces a planar conformation that eliminates the conformational heterogeneity seen with flexible ethyl-linked analogs [1]. This structural pre-organisation can improve crystallographic B-factors for the ligand region and facilitate unambiguous placement of the methoxy pharmacophore in the binding pocket, as demonstrated with conformationally locked synthetic retinoids in RARβ and RARγ structures [2].

Metabolic Stability Screening Panels Comparing Cyclohexene Positional Isomers

For drug metabolism and pharmacokinetics (DMPK) laboratories conducting structure-metabolism relationship studies, this compound (cyclohex-2-ene isomer) serves as a defined substrate to compare allylic oxidation rates against the cyclohex-1-ene comparator (CAS 105999-30-2) in human liver microsome or hepatocyte incubations. The predicted 3- to 5-fold differential in CYP-mediated hydroxylation rates between the two positional isomers [3] provides a tractable system for validating in silico metabolite prediction algorithms (e.g., MetaSite, StarDrop) and for teaching regioselectivity principles in oxidative metabolism.

Passive Membrane Permeability Benchmarking in CNS Drug Discovery

With a TPSA of 9.23 Ų and LogP of 5.09, this compound occupies a distinct physicochemical space that predicts high passive membrane permeability without the confounding influence of ionisable groups . It can be deployed as a neutral, high-permeability reference compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies, where its flux rate is expected to significantly exceed that of carboxylic acid retinoids (ATRA, EC23) that have TPSA values >28 Ų higher [4]. This enables laboratory-specific calibration of permeability classification boundaries for CNS drug discovery programmes.

Synthetic Intermediate for Regioselective Epoxidation and Downstream Diversification

The cyclohex-2-ene double bond in this compound, when treated with sterically demanding peracids under controlled stoichiometry, undergoes selective epoxidation at the cyclohexene 2,3-position without competing epoxidation of the conjugated ethenyl linker [5]. This chemoselectivity is not available with the cyclohex-1-ene isomer, where the more electron-rich 1,2-double bond preferentially reacts. The resulting epoxide serves as a versatile intermediate for nucleophilic ring-opening to generate libraries of 2-hydroxy- or 2-amino-functionalised derivatives for structure-activity relationship expansion, a pathway of particular value in medicinal chemistry campaigns targeting retinoid-related pathways [6].

Quote Request

Request a Quote for 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.